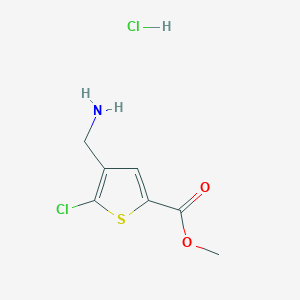

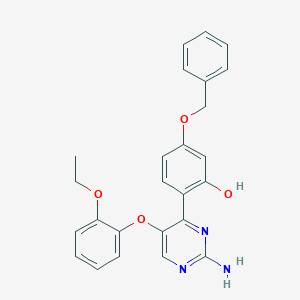

![molecular formula C25H20N4O6S B2516318 1-methyl-3-(2-morpholin-4-ylethyl)-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1115970-68-7](/img/structure/B2516318.png)

1-methyl-3-(2-morpholin-4-ylethyl)-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-methyl-3-(2-morpholin-4-ylethyl)-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. Pyrimidine and its condensed systems are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various strategies, including the amination of condensed pyrimidines. For instance, 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione reacts with alkylamides in liquid ammonia in the presence of an oxidizing agent to yield 7-amino derivatives. However, the interaction with methylamine can result in a mixture of isomeric alkylaminated products . This suggests that the synthesis of the compound may involve similar regioselective amination techniques, possibly with modifications to introduce the morpholine and thienyl groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further modified with various substituents. The compound likely features a pyrimidine ring condensed with another ring system, as indicated by the "pyrimido" prefix, and substituted with morpholine and thienyl groups at specific positions. These modifications can significantly influence the compound's chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. The Mannich reaction is one such reaction, where compounds like 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione react with formaldehyde and secondary amines to form aminomethyl-substituted pyrimidines . This type of reaction could be relevant to the synthesis or further functionalization of the compound , allowing for the introduction of additional nitrogen-containing groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer that the compound may exhibit properties typical of pyrimidine derivatives. These can include moderate solubility in polar solvents, potential for hydrogen bonding due to the presence of nitrogen atoms, and the ability to form stable crystalline structures. The presence of a morpholine ring could also impart basicity to the compound, while the thienyl group could contribute to its electronic and photophysical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Researchers have developed synthetic methods and studied the chemical properties of derivatives similar to "1-methyl-3-(2-morpholin-4-ylethyl)-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione". For instance, Lei et al. (2017) synthesized derivatives that inhibited tumor necrosis factor alpha and nitric oxide, indicating potential anti-inflammatory and anticancer applications (Lei et al., 2017). Additionally, Karimian et al. (2017) described the cyclocondensation process to create derivatives with potential for biological applications, highlighting the compound's versatility in synthesis (Karimian et al., 2017).

Biological and Pharmacological Activities

The compound and its derivatives have shown a range of biological activities. Hayakawa et al. (2007) identified a derivative as a novel PI3 kinase p110α inhibitor with potential anticancer activity, demonstrating its utility in targeting specific pathways involved in cancer progression (Hayakawa et al., 2007). Another study by Abu‐Hashem et al. (2020) synthesized novel derivatives with significant anti-inflammatory and analgesic activities, suggesting potential applications in pain management and inflammation control (Abu‐Hashem et al., 2020).

Advanced Material Applications

The compound's derivatives have been investigated for their photophysical properties and potential applications in materials science. Yan et al. (2017) designed derivatives acting as solid-state fluorescence emitters and colorimetric pH sensors, indicating their utility in sensor technology and electronic displays (Yan et al., 2017).

Eigenschaften

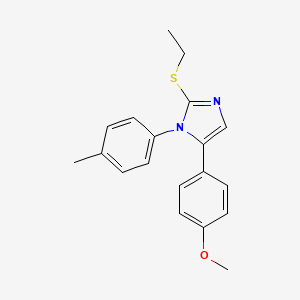

IUPAC Name |

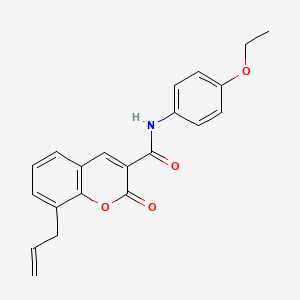

6-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O6S/c1-2-31-19-8-4-3-7-16(19)23-27-22(35-28-23)13-36-25-26-18-11-21-20(33-14-34-21)10-17(18)24(30)29(25)12-15-6-5-9-32-15/h3-11H,2,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTBNWLUSPDALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2516236.png)

![N-methyl-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2516239.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2516245.png)

![Methyl (2R)-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2516251.png)

![(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2516254.png)

![[(1,3-diphenyl-1H-pyrazol-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2516255.png)

![N-[(2-methylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516257.png)